Cas no 2121514-33-6 (2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(6-Chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-purity boronic ester derivative commonly employed as a versatile intermediate in cross-coupling reactions, particularly Suzuki-Miyaura couplings. Its stable dioxaborolane moiety ensures improved handling and storage compared to boronic acids, while the chloro and difluoro substituents enhance reactivity and selectivity in aryl-aryl bond formations. The tetramethyl backbone contributes to steric protection, minimizing undesired side reactions. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise functionalization of aromatic systems is critical. Its compatibility with a wide range of reaction conditions makes it a reliable choice for constructing complex molecular architectures.
2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
2121514-33-6 structure
商品名:2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:2121514-33-6
MF:C12H14BClF2O2
メガワット:274.499169826508
MDL:MFCD28806035
CID:5074332
PubChem ID:124251350

2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 2,3-Difluoro-6-chlorophenylboronic acid pinacol ester
    • 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-
    • 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD28806035
    • インチ: 1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3
    • InChIKey: HFQQULQLTDSDRG-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(=C1B1OC(C)(C)C(C)(C)O1)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 311
  • トポロジー分子極性表面積: 18.5

2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB559312-500 mg
2,3-Difluoro-6-chlorophenylboronic acid pinacol ester; .
2121514-33-6
500MG
€415.70 2023-04-13
Enamine
EN300-1706336-1.0g
2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2121514-33-6
1g
$857.0 2023-06-04
Enamine
EN300-1706336-10.0g
2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2121514-33-6
10g
$3683.0 2023-06-04
abcr
AB559312-1g
2,3-Difluoro-6-chlorophenylboronic acid pinacol ester; .
2121514-33-6
1g
€443.80 2025-03-19
Aaron
AR01ORD7-1g
1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-
2121514-33-6 95%
1g
$467.00 2025-02-12
Enamine
EN300-1706336-0.1g
2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2121514-33-6
0.1g
$376.0 2023-09-20
Enamine
EN300-1706336-0.25g
2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2121514-33-6
0.25g
$393.0 2023-09-20
abcr
AB559312-1 g
2,3-Difluoro-6-chlorophenylboronic acid pinacol ester; .
2121514-33-6
1g
€562.00 2023-04-13
Enamine
EN300-1706336-0.05g
2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2121514-33-6
0.05g
$359.0 2023-09-20
abcr
AB559312-250mg
2,3-Difluoro-6-chlorophenylboronic acid pinacol ester; .
2121514-33-6
250mg
€247.70 2025-03-19

2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報

Introduction to 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2121514-33-6)

2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 2121514-33-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This borylated aromatic derivative features a unique structural motif that makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The compound's distinct boryl group and halogenated phenyl ring contribute to its reactivity and utility in cross-coupling reactions, which are pivotal in constructing biologically active scaffolds.

The borylated aromatic structure of this compound is particularly noteworthy, as boron-containing groups are widely employed in modern drug discovery due to their ability to facilitate carbon-carbon bond formation under mild conditions. The presence of 6-chloro-2,3-difluorophenyl as the aromatic moiety introduces additional electronic and steric effects that can be fine-tuned to influence the reactivity and selectivity of downstream transformations. This makes 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane a versatile building block for medicinal chemists seeking to develop next-generation pharmaceuticals.

In recent years, the demand for efficient and scalable synthetic routes to borylated compounds has surged, driven by advancements in boron chemistry and its applications in drug development. The tetramethyl-substituted dioxaborolane core in this molecule enhances its stability and solubility properties while maintaining the inherent reactivity of the boryl group. This balance is critical for industrial applications where robust synthetic protocols are essential for large-scale production. The compound's compatibility with various cross-coupling methodologies, such as Suzuki-Miyaura and Stille couplings, further underscores its importance as a synthetic intermediate.

One of the most compelling aspects of 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its potential application in the synthesis of halogenated heterocycles, which are prevalent in many pharmacologically active compounds. The combination of chlorine and fluorine substituents on the aromatic ring introduces electronic diversity that can modulate binding interactions with biological targets. This feature has been leveraged in several recent studies aimed at developing small-molecule inhibitors for therapeutic diseases. For instance, researchers have utilized derivatives of this compound to construct kinase inhibitors with improved potency and selectivity.

The dioxaborolane functional group itself is a cornerstone of modern synthetic methodology due to its ability to participate in palladium-catalyzed cross-coupling reactions under mild conditions. This reactivity has enabled the rapid assembly of complex molecular architectures that would be otherwise challenging to access via traditional organic synthesis techniques. The tetramethyl substitution pattern on the dioxaborolane ring further enhances its utility by providing steric hindrance that can prevent unwanted side reactions while maintaining high yields. Such features are particularly valuable when synthesizing large libraries of compounds for high-throughput screening.

Recent advances in computational chemistry have also highlighted the significance of borylated aryl compounds like 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in drug design. Molecular modeling studies have demonstrated that the electronic properties of boron-containing groups can be exploited to optimize binding affinities and pharmacokinetic profiles. These insights have guided the development of novel synthetic strategies aimed at generating more effective drug candidates. For example,a study published last year described how derivatives of this compound were used to develop a series of antiviral agents with enhanced efficacy against viral proteases.

The pharmaceutical industry continues to explore new frontiers in drug discovery,and boron-containing compounds remain at the forefront of innovation due to their unique chemical properties. The versatility of borylated intermediates such as 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-l,3,2-dioxaborolane lies in their ability to serve as entry points for diverse chemical transformations while maintaining structural integrity and functional group compatibility. This adaptability has made them indispensable tools for medicinal chemists working on projects ranging from oncology to neurology.

In conclusion,CAS No 2121514-33-6 refers to a compound that exemplifies the growing importance of boron chemistry in modern pharmaceutical research。 Its unique structural features,including the tetramethyl-l,3,2-dioxaborolane core and halogenated phenyl ring, make it a valuable intermediate for constructing biologically active molecules。 As synthetic methodologies continue to evolve,compounds like this are expected to play an increasingly critical role in drug development pipelines worldwide。 The ongoing exploration of their applications promises to yield novel therapeutic agents with improved efficacy and safety profiles,underscoring their significance in contemporary medicinal chemistry。

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Amadis Chemical Company Limited
(CAS:2121514-33-6)2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1142624
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):154.0/276.0/904.0